molecular formula C19H34O2 B12752676 Methyl trans,trans-9,15-octadecadienoate CAS No. 38700-60-6

Methyl trans,trans-9,15-octadecadienoate

Cat. No.: B12752676
CAS No.: 38700-60-6
M. Wt: 294.5 g/mol
InChI Key: OTROKOXHZSGHEN-PMXBNEBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl trans,trans-9,15-octadecadienoate, also known as linolelaidic acid methyl ester, is a fatty acid methyl ester. It is a derivative of linoleic acid, which is an essential polyunsaturated omega-6 fatty acid. This compound is characterized by its two trans double bonds located at the 9th and 15th carbon positions of the octadecadienoate chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trans,trans-9,15-octadecadienoate can be synthesized through the esterification of linolelaidic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound involves the transesterification of vegetable oils rich in linoleic acid. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides in the oil into methyl esters .

Chemical Reactions Analysis

Types of Reactions

Methyl trans,trans-9,15-octadecadienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl trans,trans-9,15-octadecadienoate has several applications in scientific research:

    Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.

    Biology: The compound is studied for its role in cellular metabolism and its effects on cell membranes.

    Medicine: Research is conducted on its potential anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism of action of methyl trans,trans-9,15-octadecadienoate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Methyl linoleate: A cis,cis isomer of linoleic acid methyl ester.

    Methyl oleate: A monounsaturated fatty acid methyl ester.

    Methyl stearate: A saturated fatty acid methyl ester.

Uniqueness

Methyl trans,trans-9,15-octadecadienoate is unique due to its trans double bonds, which confer different physical and chemical properties compared to its cis counterparts. These properties can affect its behavior in biological systems and its industrial applications .

Properties

CAS No.

38700-60-6

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl (9E,15E)-octadeca-9,15-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,10-11H,3,6-9,12-18H2,1-2H3/b5-4+,11-10+

InChI Key

OTROKOXHZSGHEN-PMXBNEBOSA-N

Isomeric SMILES

CC/C=C/CCCC/C=C/CCCCCCCC(=O)OC

Canonical SMILES

CCC=CCCCCC=CCCCCCCCC(=O)OC

Origin of Product

United States

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